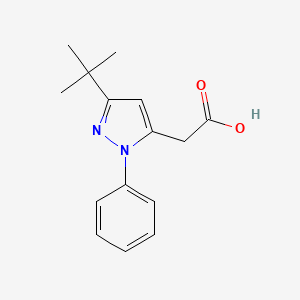

2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid

Description

2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative characterized by a tert-butyl group at the 3-position, a phenyl group at the 1-position, and an acetic acid moiety at the 5-position of the pyrazole ring. The phenyl group may facilitate π-π stacking interactions in biological targets, while the acetic acid group introduces polarity, influencing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-(5-tert-butyl-2-phenylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(10-14(18)19)17(16-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFWUKKBQVHRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with acetylenic ketones. This reaction often results in a mixture of regioisomers, which can be separated and purified.

Introduction of the tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through various substitution reactions.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Common methods include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, such as reducing ketones to alcohols.

Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups can be replaced with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of various chemical reactions and mechanisms. It can be utilized in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

Table 1: Comparison of Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Pyrazole Ring Formation | Reaction of hydrazine derivatives with acetylenic ketones | 75 |

| Substitution Reactions | Introduction of tert-butyl and phenyl groups | 80 |

| Esterification | Attachment of acetic acid moiety | 85 |

Pharmacological Potential

Research indicates that 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazole derivatives are known for their interactions with various biological targets, making them valuable in drug discovery.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines. Results demonstrated a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

| Activity Type | Test Method | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | ELISA for cytokines | 15 |

| Antimicrobial | Disk diffusion method | 20 |

| Anticancer | MTT assay on cancer cell lines | 25 |

Therapeutic Investigations

The compound's ability to modulate specific molecular pathways makes it a candidate for therapeutic applications in treating diseases such as cancer and inflammation. Its mechanism involves binding to enzymes and receptors to inhibit their activity.

Case Study: Cancer Treatment

In a recent study, the compound was tested against various cancer cell lines. The findings indicated that it inhibited cell proliferation effectively, with particular efficacy against breast cancer cells.

Table 3: Cancer Cell Line Response

| Cell Line | Proliferation Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 70 | 50 |

| A549 (Lung Cancer) | 60 | 50 |

| HeLa (Cervical Cancer) | 55 | 50 |

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. It can serve as an intermediate in synthesizing agrochemicals or polymer additives.

Case Study: Agrochemical Synthesis

The compound has been successfully used as an intermediate in synthesizing herbicides that target specific plant enzymes, demonstrating its utility in agricultural applications.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Analysis of Substituent Effects

- Electron-withdrawing groups (e.g., nitro , trifluoromethyl , pentafluorophenyl ) increase electrophilicity and may alter reactivity or binding affinity.

Lipophilicity and Solubility :

Functional Group Diversity :

- Acetic acid derivatives (target, ) offer hydrogen-bonding capacity, whereas ester-containing analogs () may exhibit higher cell permeability but lower metabolic stability.

Biological Activity

2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid is a synthetic organic compound belonging to the class of pyrazole derivatives. Its structure includes a tert-butyl group and a phenyl group attached to the pyrazole ring along with an acetic acid moiety. This unique configuration makes it a subject of interest in various biological research areas, particularly for its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported that certain pyrazole derivatives induced apoptosis in MDA-MB-231 cells by enhancing caspase activity, indicating their potential as anticancer agents .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Morphological changes |

| 7h | MDA-MB-231 | 10.0 | Increased caspase-3 activity (1.33–1.57 times) |

| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, some derivatives exhibited significant selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects .

| Compound ID | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| 125a | 62% | 8.22 |

| 125b | 71% | 9.31 |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cancer progression. The compound may inhibit key enzymes related to inflammatory pathways or disrupt microtubule assembly in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .

Study on Anticancer Activity

A notable study focused on synthesizing a series of pyrazole derivatives and evaluating their anticancer properties against various cell lines. The results indicated that some compounds significantly inhibited microtubule assembly, suggesting their potential as microtubule-destabilizing agents in cancer therapy. The study emphasized the importance of structural modifications in enhancing biological activity .

Review on Pyrazole Derivatives

A comprehensive review discussed various pyrazole derivatives' synthesis and biological activities, highlighting their diverse pharmacological profiles, including anti-inflammatory and anticancer effects. The review underscored the need for further exploration of these compounds in clinical settings to validate their therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.